molecular formula C15H15N3O3 B6386047 (2,4)-Dihydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyrimidine CAS No. 1261959-50-5

(2,4)-Dihydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyrimidine

Cat. No.: B6386047
CAS No.: 1261959-50-5
M. Wt: 285.30 g/mol
InChI Key: ZSZHSSZQZBNYMT-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with hydroxyl groups at positions 2 and 4, and a phenyl group at position 5, which is further substituted with a pyrrolidinylcarbonyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-Dihydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate β-diketones with guanidine or its derivatives under acidic or basic conditions.

    Introduction of Hydroxyl Groups: The hydroxyl groups at positions 2 and 4 can be introduced via selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the phenyl group with a halogenated pyrimidine.

    Introduction of the Pyrrolidinylcarbonyl Group: This can be achieved through an amide coupling reaction between the phenyl group and pyrrolidine-2-carboxylic acid using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated synthesis equipment.

Types of Reactions:

    Oxidation: The hydroxyl groups can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the pyrrolidinylcarbonyl moiety can be reduced to form alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or amines.

    Substitution: Nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

(2,4)-Dihydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the pyrrolidinylcarbonyl moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    (2,4)-Dihydroxy-5-phenylpyrimidine: Lacks the pyrrolidinylcarbonyl group, which may result in different biological activities.

    (2,4)-Dihydroxy-5-(3-morpholinylcarbonylphenyl)pyrimidine: Contains a morpholine ring instead of a pyrrolidine ring, which may affect its binding properties and biological effects.

Uniqueness: (2,4)-Dihydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyrimidine is unique due to the presence of the pyrrolidinylcarbonyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[3-(pyrrolidine-1-carbonyl)phenyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-13-12(9-16-15(21)17-13)10-4-3-5-11(8-10)14(20)18-6-1-2-7-18/h3-5,8-9H,1-2,6-7H2,(H2,16,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZHSSZQZBNYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701167266
Record name 2,4(1H,3H)-Pyrimidinedione, 5-[3-(1-pyrrolidinylcarbonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-50-5
Record name 2,4(1H,3H)-Pyrimidinedione, 5-[3-(1-pyrrolidinylcarbonyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261959-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4(1H,3H)-Pyrimidinedione, 5-[3-(1-pyrrolidinylcarbonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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